molecular formula C15H19N5O2S B3020260 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-mesitylacetamide CAS No. 728925-32-4

2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-mesitylacetamide

Cat. No.: B3020260
CAS No.: 728925-32-4
M. Wt: 333.41
InChI Key: HDLWTRYAOAECET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-mesitylacetamide (CAS RN: 381716-93-4) features a 1,2,4-triazin-5-one core substituted with a methyl group at position 6 and a thioether-linked acetamide group at position 3. The acetamide moiety is further functionalized with a mesityl group (N-(2,4-dimethylphenyl)), contributing to its hydrophobic character . This structure is part of a broader class of triazine derivatives explored for applications in medicinal chemistry, particularly for anticancer and antimicrobial activities.

Properties

IUPAC Name

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-8-5-9(2)13(10(3)6-8)17-12(21)7-23-15-19-18-11(4)14(22)20(15)16/h5-6H,7,16H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLWTRYAOAECET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C(=O)N2N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-mesitylacetamide is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its efficacy and applications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C14H17N5O3SC_{14}H_{17}N_{5}O_{3}S with a molecular weight of approximately 335.38 g/mol. It features a triazine ring structure which is known for various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine with mesityl acetamide in the presence of a suitable thiolating agent. The process can be optimized by varying reaction conditions such as temperature and solvent to enhance yield and purity.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds containing triazine moieties. For instance, the MTT assay has been employed to evaluate the cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Results indicate that compounds similar to this compound exhibit significant inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Reference
2-((4-amino-6-methyl-5-oxo...MCF-715
Similar Triazine DerivativeHeLa10

The mechanism by which this compound exerts its biological effects may involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. Specifically, studies suggest that compounds with similar structures can lead to G1 phase arrest in cancer cells.

Case Studies

  • Anticancer Efficacy : A study published in Crystals demonstrated that derivatives of triazine showed promising anticancer activity against MCF-7 cells using various concentrations in an MTT assay format. The results suggested a dose-dependent response with significant cytotoxicity at higher concentrations .
  • Cell Cycle Analysis : Another investigation focused on the effect of triazine derivatives on the cell cycle dynamics of MCF-7 cells. Flow cytometry analysis revealed that treatment with these compounds resulted in increased sub-G1 populations, indicative of apoptosis .

Comparison with Similar Compounds

Structural Analogs with Modified Aryl Groups

The mesityl group (2,4-dimethylphenyl) in the parent compound can be replaced with other aryl substituents, altering physicochemical and biological properties:

Compound Name Substituent on Acetamide Key Differences from Parent Compound CAS RN/Reference
2-((4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-chlorophenyl)acetamide 4-Chlorophenyl Increased polarity due to Cl; potential enhanced binding via halogen interactions 540772-30-3
2-((4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide hydrochloride 2-Methylphenyl Reduced steric bulk compared to mesityl; improved solubility 5172 (Supplier data)
2-{[6-(4-Chlorophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]thio}-N-(2,3-dimethylphenyl)acetamide 2,3-Dimethylphenyl + 4-Cl on triazine Dual substitution (triazine + aryl) enhances lipophilicity TOSLAB 853763

Key Observations :

  • The 4-chlorophenyl analog (CAS 540772-30-3) exhibits higher polarity, which may improve aqueous solubility but reduce membrane permeability compared to the mesityl derivative .

Core Modifications in the Triazinone System

Modifications to the triazine ring or adjacent functional groups significantly impact activity:

Compound Name Structural Variation Biological Relevance Reference
8-({4-Amino-5-oxo-6-[2-(2-thienyl)vinyl]-4,5-dihydro-1,2,4-triazin-3-yl}thio)-3-[2-(2-thienyl)vinyl]-4H,6H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazine-4,7(8H)-dione Fused triazino-thiadiazine-dione + thiophene Enhanced π-stacking potential; unconfirmed anticancer activity
4-(2-{[4-Amino-6-(4-nitrobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone Nitrobenzyl substitution + sydnone ring Crystallographic data (R factor = 0.047) reveals stable hydrogen-bonding networks

Key Observations :

  • Nitrobenzyl-substituted derivatives exhibit strong hydrogen bonding (e.g., NH2 protons at δ 3.95 ppm), which may stabilize protein-ligand interactions .
Anticancer Potential
  • Parent Compound: No direct activity data is provided in the evidence, but structurally related N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamides show anticancer activity via apoptosis induction .
  • 2-Alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamides : IC50 values in µM range against leukemia cell lines; QSAR studies highlight the importance of lipophilic substituents .
  • Phosphonic acid derivatives (e.g., compound 81f): High antioxidant activity (comparable to standard drugs) but divergent mechanism from acetamide analogs .

Key Observations :

  • The mesityl group’s hydrophobicity may enhance blood-brain barrier penetration compared to sulfonamide derivatives.
  • Antioxidant activity is more pronounced in phosphonic acid derivatives due to radical-scavenging side chains .

Physicochemical Properties

Property Parent Compound (Mesityl) 4-Chlorophenyl Analog Thiophene-Fused Derivative
Molecular Weight (g/mol) 319.38 340.79 498.56 (estimated)
logP (Predicted) ~2.5 (highly lipophilic) ~2.1 ~3.2
Solubility Low in water Moderate Very low

Key Observations :

  • The mesityl group increases logP, favoring membrane permeability but limiting aqueous solubility.
  • Thiophene-fused derivatives exhibit extreme lipophilicity, requiring formulation adjuvants for therapeutic use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.